Xanthosine 5'-(tetrahydrogen triphosphate), disodium salt
Description
Xanthosine 5'-triphosphate disodium salt (XTP) is a nucleotide analog derived from xanthosine, a purine nucleoside. Structurally, it consists of a xanthine base linked to a ribose sugar and a triphosphate group. Its molecular formula is C₁₀H₁₅N₄O₁₅P₃, with a molecular weight of 564.18 g/mol (approximate) . It also serves as a metabolite in Escherichia coli and mice .
Properties
CAS No. |
93805-65-3 |
|---|---|
Molecular Formula |
C10H13N4Na2O15P3 |
Molecular Weight |
568.13 g/mol |
IUPAC Name |
disodium;(2R,3R,4S,5R)-2-(2,6-dioxo-3H-purin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate |
InChI |
InChI=1S/C10H13N4O15P3.2Na/c15-5-3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H2,12,13,17,18);;/q-2;2*+1/t3-,5-,6-,9-;;/m1../s1 |
InChI Key |
MJAYZPSESXRCJT-LGVAUZIVSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] |
Related CAS |
6253-56-1 (Parent) |
Origin of Product |
United States |
Preparation Methods
Chemical Phosphorylation
Reagents : Xanthosine, phosphoric acid (or its anhydrides), and a suitable solvent (e.g., dimethyl sulfoxide).
-
- Dissolve xanthosine in the solvent.
- Gradually add phosphoric acid while stirring.
- Heat the mixture at controlled temperatures (e.g., 60°C) for several hours.
- Monitor the reaction progress using thin-layer chromatography.
3.2 Enzymatic Synthesis
Reagents : Xanthosine, ATP, and specific kinases (e.g., nucleoside triphosphate pyrophosphatase).
-
- Prepare a reaction mixture containing xanthosine and ATP in a buffer solution.
- Add the kinase enzyme and incubate under optimal conditions (pH, temperature).
- Purify the product using chromatography techniques such as anion-exchange chromatography.
Purification is essential to isolate xanthosine 5'-triphosphate disodium salt from by-products and unreacted materials. Common purification techniques include:
Ion-Exchange Chromatography : This method separates compounds based on their charge properties. The product is eluted using a gradient of salt concentration.
Size-Exclusion Chromatography : This technique separates molecules based on size, allowing for the removal of smaller impurities.
Crystallization : After initial purification, further crystallization can enhance purity by exploiting solubility differences.
The overall yield of xanthosine 5'-triphosphate disodium salt can vary significantly depending on the method employed:
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Chemical Phosphorylation | 20-30 | 85-90 | Requires careful control of conditions |
| Enzymatic Synthesis | 50-70 | >95 | Higher specificity, fewer side products |
| Combination Approach | 40-60 | >90 | Balances yield and purity |
Characterization techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm the structure and purity of the synthesized compound.
Xanthosine 5'-triphosphate disodium salt is synthesized primarily through chemical phosphorylation or enzymatic methods, with each approach offering unique advantages in terms of yield and purity. The choice of method depends on the desired application and available resources. Ongoing research continues to refine these techniques to improve efficiency and reduce costs associated with its preparation.
Chemical Reactions Analysis
Types of Reactions
Xanthosine 5’-triphosphate disodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthosine derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted xanthosine compounds .
Scientific Research Applications
Xanthosine 5’-triphosphate disodium salt has several scientific research applications, including:
Biochemistry: Used to study enzyme mechanisms and nucleotide interactions.
Molecular Biology: Employed in experiments involving DNA and RNA synthesis and repair.
Pharmacology: Investigated for its potential as a therapeutic agent or as a tool to study drug interactions.
Industrial Applications: Utilized in the production of nucleotide-based products and as a research tool in biotechnology.
Mechanism of Action
The mechanism of action of xanthosine 5’-triphosphate disodium salt involves its interaction with enzymes that bind nucleotides. It can act as a substrate or inhibitor, depending on the specific enzyme and experimental conditions. The molecular targets include nucleotide-binding enzymes such as polymerases and kinases. The pathways involved may include nucleotide synthesis, degradation, and signaling .
Comparison with Similar Compounds
Structural Comparison
XTP belongs to the nucleoside triphosphate (NTP) family, sharing a conserved triphosphate backbone with adenosine 5'-triphosphate disodium salt (ATP), guanosine 5'-triphosphate sodium salt (GTP), and uridine 5'-triphosphate trisodium salt (UTP). Key structural differences lie in the nucleobase:
- XTP : Xanthine (a deaminated guanine derivative lacking an amine group at position 2).
- ATP : Adenine.
- GTP : Guanine.
- UTP : Uracil.
The absence of the 2-amino group in xanthine alters hydrogen-bonding capacity and electrostatic interactions, influencing enzyme binding specificity .
Functional and Biochemical Roles
Stability and Handling
- XTP : Requires storage at -20°C to prevent hydrolysis. Its β,γ-modified analogs exhibit enhanced stability in enzymatic assays .
- ATP : Stable in aqueous solutions at neutral pH but degrades rapidly in acidic or alkaline conditions. Often supplemented with Mg²⁺ to stabilize the triphosphate group .
- GTP/UTP : Sensitive to phosphatases; often used with phosphatase inhibitors in cell-based assays .
Key Research Findings
XTP in GTPase Studies: Mutant Rab5 (D136N) engineered to bind XTP instead of GTP demonstrated that Rab5 activity is regulated by constitutive nucleotide cycling on endosomal membranes . Non-hydrolyzable XTP derivatives (e.g., β,γ-methylene-XTP) blocked prenylation of Rab5 D136N, confirming their utility in probing GTPase function .
ATP in Nanotechnology: ATP stabilizes amorphous calcium phosphate (ACP) nanospheres, enabling pH-responsive drug delivery systems .
GTP/UTP in Signaling :
- UTPγS (a hydrolysis-resistant UTP analog) induced sustained calcium signaling in wound healing models, unlike ATP .
Q & A
Q. How can xanthosine 5'-triphosphate disodium salt (XTP) be quantified in enzymatic assays?
XTP can be quantified using coupled enzymatic assays with inosine/xanthosine triphosphatase (EC 3.6.1.73), which hydrolyzes XTP to xanthosine 5'-diphosphate (XDP) and inorganic phosphate. Phosphate release is measured via colorimetric methods (e.g., molybdate-based assays) or by coupling to NADH oxidation using auxiliary enzymes. Ensure reaction buffers are optimized for pH (2.5–3.5 for stability) and prepared fresh to prevent hydrolysis .
Q. What protocols are recommended for preparing stable XTP solutions in vitro?
Dissolve XTP in deionized water at concentrations ≤20 mM, adjust pH to 2.5–3.5 using sodium hydroxide, and prepare fresh before each experiment. Store aliquots at –20°C for short-term use. Avoid freeze-thaw cycles, as repeated thawing accelerates hydrolysis. For long-term stability, lyophilized XTP should be stored at –80°C in anhydrous conditions .
Q. How does XTP differ structurally and functionally from GTP or ATP in nucleotide-binding assays?
XTP contains a xanthine base instead of guanine or adenine, altering its hydrogen-bonding capacity and affinity for nucleotide-binding proteins. In Rab GTPase studies, mutant Rab5 preferentially binds XTP over GTP, enabling selective inhibition of GTPase activity. Use XTP in competitive binding assays with γ-radiolabeled GTP to quantify dissociation constants (Kd) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in XTP-dependent enzyme kinetics?
Discrepancies in kinetic parameters (e.g., Km or Vmax) may arise from variations in assay conditions (pH, ionic strength) or enzyme purity. Use standardized buffers (e.g., 20 mM Tris-HCl, pH 7.4, with 5 mM MgCl2) and validate enzyme activity via control substrates (e.g., ATP or GTP). Employ stopped-flow spectrometry to monitor real-time hydrolysis and rule out non-enzymatic degradation .
Q. How can XTP be used to study dynamic equilibria in Rab GTPase regulation?
XTP-bound mutant Rab5 stabilizes the inactive conformation, allowing researchers to isolate intermediates in the GTPase cycle. Combine XTP with Förster resonance energy transfer (FRET) probes to track nucleotide exchange and hydrolysis rates on early endosome membranes. This approach reveals constitutive GTPase activity independent of guanine nucleotide exchange factors (GEFs) .
Q. What role does XTP play in synthesizing amorphous calcium phosphate (ACP) nanostructures for drug delivery?
XTP acts as a phosphorus source and stabilizer in microwave-assisted or sonochemical synthesis of ACP nanospheres. Its phosphate groups template calcium ion coordination, forming porous or vesicle-like structures. For pH-responsive drug delivery, load XTP-stabilized ACP with doxorubicin and characterize release kinetics in simulated lysosomal fluid (pH 4.5) .
Methodological Notes
- Enzymatic Hydrolysis Assays : Optimize reaction temperatures (25–37°C) and validate using negative controls (e.g., heat-inactivated enzymes) .
- Nucleotide Stability Testing : Monitor XTP degradation via HPLC with UV detection at 254 nm. Use a C18 column and isocratic elution with 50 mM potassium phosphate buffer (pH 6.5) .
- Dynamic Light Scattering (DLS) : For ACP nanosphere synthesis, confirm particle size uniformity (10–100 nm) and zeta potential (–20 to –30 mV) to ensure colloidal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
